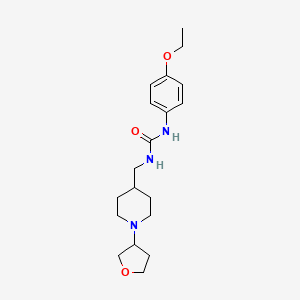
1-(4-Ethoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ETPU and is a urea derivative that has been synthesized through a multi-step process involving various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Pharmacological Potential
1-(4-Ethoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, due to its structural complexity, may have potential applications in enzyme inhibition and pharmacology. Although specific studies on this compound were not directly found, research on structurally similar compounds offers insights into possible applications. For instance, flexible urea derivatives have been studied for their acetylcholinesterase inhibitory activity, aiming to optimize the spacer length between pharmacophoric moieties for enhanced activity. Such studies suggest that compounds with urea functionalities and flexible linkers might interact effectively with enzyme binding sites, offering potential as enzyme inhibitors (Vidaluc et al., 1995).
Anticancer Research
Another significant area of research involves the synthesis and evaluation of urea derivatives for anticancer activity. Derivatives of urea, through various synthetic pathways, have been assessed for their potential to inhibit enzymes or cellular processes involved in cancer. Some compounds in this category have shown promising in vitro anticancer activity, highlighting the potential of urea derivatives in the development of new anticancer agents (Mustafa, Perveen, & Khan, 2014).
Chemical Synthesis and Medicinal Chemistry
Urea derivatives are pivotal in the synthesis of a wide range of chemical entities, including those with potential medicinal applications. For example, directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases a method for functionalizing molecules, leading to various substituted products. This method can be instrumental in the synthesis of complex molecules for pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013). Similarly, the development of inhibitors targeting specific enzymes, such as the soluble epoxide hydrolase (sEH), involves the strategic use of urea derivatives to improve pharmacokinetic parameters and therapeutic efficacy (Rose et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-2-25-18-5-3-16(4-6-18)21-19(23)20-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h3-6,15,17H,2,7-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKACJFIAXRGXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

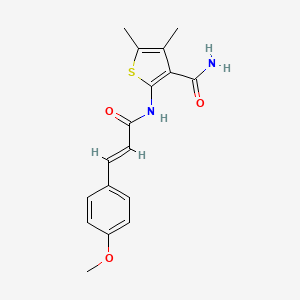
![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)
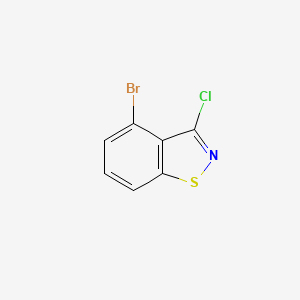
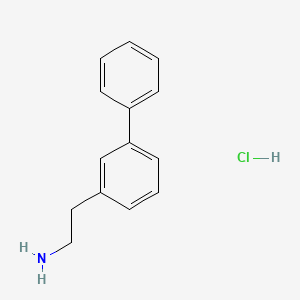
![3,5-dimethyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)isoxazole](/img/structure/B2896408.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)
![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)
![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)
![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)
![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)
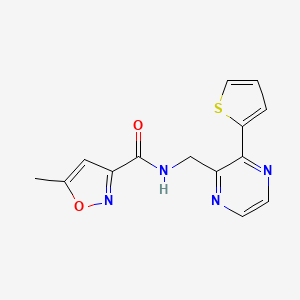
![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)